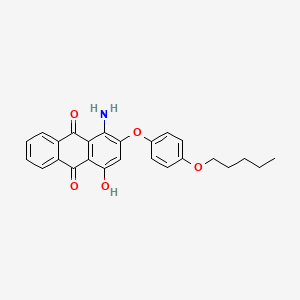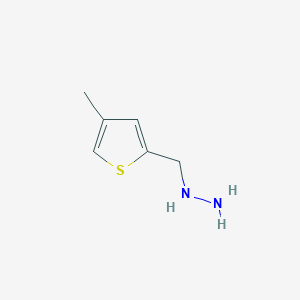
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C({25})H({23})NO(_{5}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique structure with various functional groups, including amino, hydroxy, and phenoxy groups. This compound is known for its vibrant color and is used in various applications, particularly in the field of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Etherification: The phenoxy group is introduced via etherification with 4-(pentyloxy)phenol.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Halogenation can be achieved using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the hydroquinone form.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s solubility and stability, making it particularly valuable in industrial applications.
Propiedades
Número CAS |
77900-80-2 |
|---|---|
Fórmula molecular |
C25H23NO5 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c1-2-3-6-13-30-15-9-11-16(12-10-15)31-20-14-19(27)21-22(23(20)26)25(29)18-8-5-4-7-17(18)24(21)28/h4-5,7-12,14,27H,2-3,6,13,26H2,1H3 |
Clave InChI |
DUSBOGHMTIUAOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)



![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)





